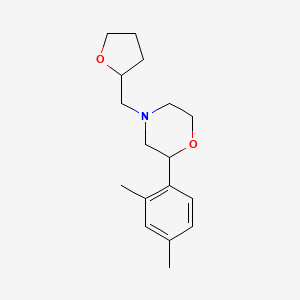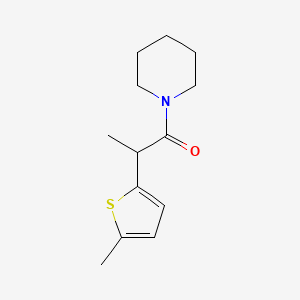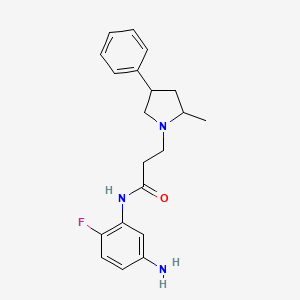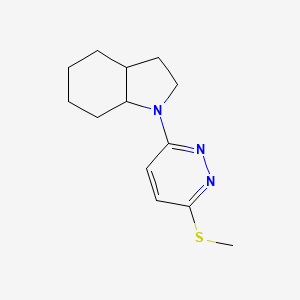
2-(2,4-Dimethylphenyl)-4-(oxolan-2-ylmethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethylphenyl)-4-(oxolan-2-ylmethyl)morpholine, commonly known as DMOM, is a synthetic compound that belongs to the morpholine class of chemicals. It is a white crystalline powder that is soluble in water and has a molecular weight of 299.42 g/mol. DMOM has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of DMOM is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and replication. DMOM has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. DMOM has also been found to inhibit the activity of the proteasome, a protein complex that is responsible for the degradation of damaged or misfolded proteins. Furthermore, DMOM has been shown to induce the expression of heat shock proteins, which are involved in the cellular stress response.
Biochemical and Physiological Effects:
DMOM has been shown to have various biochemical and physiological effects on cells and organisms. It has been found to induce apoptosis in cancer cells, inhibit the replication of viruses, and modulate the expression of various genes involved in cell growth and differentiation. DMOM has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
DMOM has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound that can be purified to high levels of purity using standard techniques. DMOM has also been shown to have low toxicity and is well-tolerated by cells and organisms. However, DMOM has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Furthermore, DMOM has not been extensively studied in vivo, and its potential side effects and toxicity in animals and humans are not well-known.
未来方向
There are several future directions for the study of DMOM. One potential direction is the further characterization of its mechanism of action and its interactions with various cellular targets. Another potential direction is the development of more potent and selective analogs of DMOM for use in therapeutic applications. Furthermore, the potential applications of DMOM in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrant further investigation. Overall, the study of DMOM has the potential to lead to the development of new and effective therapies for a variety of diseases.
合成方法
DMOM can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylbenzaldehyde with morpholine in the presence of a catalyst, followed by the addition of oxolane-2-methanol. The final product is obtained by purification through recrystallization. The purity of DMOM can be determined using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
科学研究应用
DMOM has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antitumor, antiviral, and antibacterial properties. DMOM has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Furthermore, DMOM has been shown to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV). DMOM has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(2,4-dimethylphenyl)-4-(oxolan-2-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13-5-6-16(14(2)10-13)17-12-18(7-9-20-17)11-15-4-3-8-19-15/h5-6,10,15,17H,3-4,7-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJUIYIUYQFXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CN(CCO2)CC3CCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7630091.png)


![N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B7630128.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,2-dimethylthiomorpholine-4-carboxamide](/img/structure/B7630139.png)

![[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone](/img/structure/B7630148.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-methylpiperidin-2-yl)methanone](/img/structure/B7630155.png)


![N-[1-benzofuran-2-yl(cyclopropyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7630178.png)
![N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-N-methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7630183.png)
![5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide](/img/structure/B7630185.png)